![molecular formula C20H18F3NO B14240167 1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]- CAS No. 588671-37-8](/img/structure/B14240167.png)
1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a trifluoromethyl group, which often enhances the biological activity and stability of the molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]- typically involves multicomponent reactions (MCRs), which are efficient and sustainable methods for producing complex molecules. These reactions often use 1H-indole-3-carbaldehyde as a precursor, which can undergo various coupling reactions and reductions .
Industrial Production Methods: Industrial production of this compound may involve large-scale MCRs, utilizing catalysts to enhance yield and selectivity. Common catalysts include L-proline and Amberlite IRA-400 Cl resin . The use of green chemistry principles, such as reducing solvent use and energy consumption, is also emphasized in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products:
Oxidation: Indole-3-carboxylic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]- has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex molecules and heterocyclic compounds.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored for its role in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]- involves its interaction with various molecular targets. It acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity . The trifluoromethyl group enhances its binding affinity and stability, making it a potent bioactive compound .
Comparación Con Compuestos Similares
Indole-3-carbaldehyde: A precursor for many biologically active molecules.
Indole-3-acetic acid: A plant hormone with various biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Uniqueness: 1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]- stands out due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and stability compared to other indole derivatives .
Propiedades
Número CAS |
588671-37-8 |
|---|---|
Fórmula molecular |
C20H18F3NO |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
5-butyl-2-[4-(trifluoromethyl)phenyl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C20H18F3NO/c1-2-3-4-13-5-10-18-16(11-13)17(12-25)19(24-18)14-6-8-15(9-7-14)20(21,22)23/h5-12,24H,2-4H2,1H3 |
Clave InChI |
OGNGXVKOWRXVPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=C(C=C1)NC(=C2C=O)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


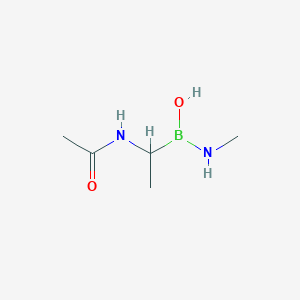
![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)
![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)
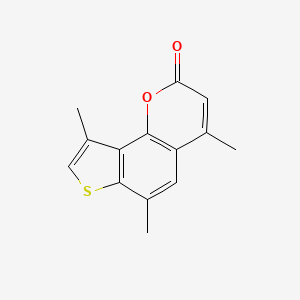
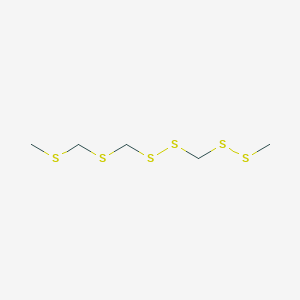
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N,6-dimethylnicotinamide](/img/structure/B14240115.png)
![N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride](/img/structure/B14240123.png)
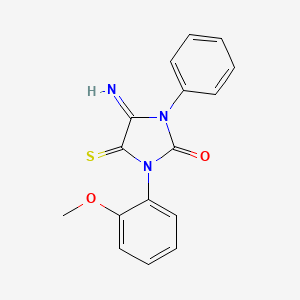
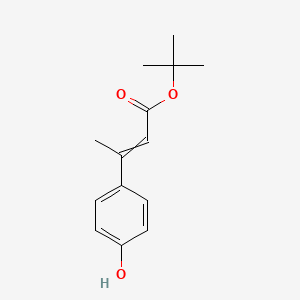



![N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B14240154.png)
![3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14240162.png)
